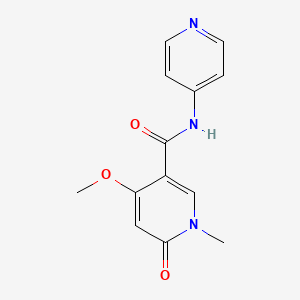

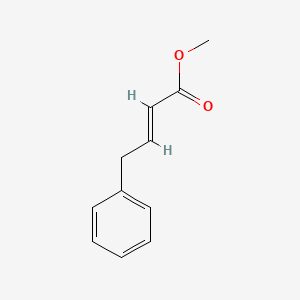

4-methoxy-1-methyl-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-1-methyl-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide is a chemical compound with potential pharmacological applications. It is commonly referred to as MRS1477 and is classified as a selective antagonist of the P2Y14 receptor. This receptor is involved in various physiological processes, such as inflammation, immune response, and metabolism. MRS1477 has been synthesized and studied extensively in recent years due to its potential therapeutic benefits.

Scientific Research Applications

Heterocyclic Derivative Syntheses

A study explored the catalytic reactions of prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides under oxidative carbonylation conditions, producing dihydropyridinone and other derivatives. These compounds, including variations like 6-methoxy-2,2-dimethyl-3-oxo-5-phenyl-2,3-dihydropyridine-4-carboxylic acid methyl ester, were synthesized in satisfactory yields, indicating the flexibility of this synthetic route for producing a wide range of heterocyclic derivatives (Bacchi et al., 2005).

Synthesis and Structural Characterization

Another study focused on the synthesis and spectroscopic analysis of pyridine derivatives, including structural and optical properties investigation through UV–vis absorption and fluorescence spectroscopy. These analyses contribute to understanding the electronic and structural characteristics of such compounds, which is crucial for various applications in materials science and photophysics (Cetina et al., 2010).

Photochemical Methoxylation and Methylation

Research on 3-pyridinecarboxamide demonstrated the simultaneous participation of several excited states in its photochemical methoxylation and methylation in methanol. This study highlights the complex photochemical behavior of pyridinecarboxamide derivatives, which could be leveraged in designing photoresponsive materials or in understanding photodegradation processes (Sugimori & Itoh, 1986).

Monoamide Isomers Synthesis

A series of monoamide isomers, including derivatives of 4-methoxy-1-methyl-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide, were synthesized and characterized. This research provides insight into the impact of methyl substitution on pyridine rings and underscores the importance of such modifications in medicinal chemistry and materials science (Kadir et al., 2017).

properties

IUPAC Name |

4-methoxy-1-methyl-6-oxo-N-pyridin-4-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-16-8-10(11(19-2)7-12(16)17)13(18)15-9-3-5-14-6-4-9/h3-8H,1-2H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQWBPDXDQNFIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-dimethoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2779481.png)

![4-methyl-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide](/img/structure/B2779482.png)

![N-(4-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2779483.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2779484.png)

![Benzo[d]thiazol-6-yl(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2779488.png)

![(5-Fluoro-4-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2779494.png)

![Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate](/img/structure/B2779502.png)